2-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-benzimidazole
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Overview
Description
2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzodiazole core with an ethylphenoxyethyl and a methyl group as substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the condensation of 4-ethylphenol with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization with o-phenylenediamine under acidic or basic conditions to yield the desired benzodiazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .
Scientific Research Applications
2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHYLPHENOXY)-N-{2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE: Another compound with a similar ethylphenoxy group but different core structure.
1-PROPANAMINE,2-(3-ETHYLPHENOXY): A related compound with an ethylphenoxy group but different functional groups.
Uniqueness
2-[1-(4-ETHYLPHENOXY)ETHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents and the benzodiazole core, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H20N2O |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[1-(4-ethylphenoxy)ethyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-4-14-8-10-15(11-9-14)21-13(3)18-19-16-7-5-6-12(2)17(16)20-18/h5-11,13H,4H2,1-3H3,(H,19,20) |
InChI Key |
HSWHFGGCMSMEQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NC3=C(C=CC=C3N2)C |
Origin of Product |
United States |
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